4,6-Dichloropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N2O2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
4,6-dichloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H,(H2,8,10,11) |
InChI Key |
YRGDPMPMEMOFHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Dichloropyridine 3 Sulfonamide and Its Precursors
Established Synthetic Routes to 4,6-Dichloropyridine-3-sulfonamide
Traditional methods for synthesizing this compound and its precursors often involve sequential halogenation and sulfonylation reactions, or the construction of the pyridine (B92270) ring from acyclic precursors. These routes, while established, can sometimes be limited by harsh reaction conditions, moderate yields, and the generation of byproducts.
A common strategy for the synthesis of pyridine sulfonamides involves the reaction of a pyridine derivative with a sulfonyl chloride. For the synthesis of this compound, this could conceptually start from a pre-chlorinated pyridine or involve chlorination at a later stage. The direct sulfonation of 2,6-dichloropyridine (B45657) can be challenging due to the deactivating effect of the chlorine atoms.
A more common approach involves the preparation of a pyridine-3-sulfonamide (B1584339) intermediate followed by chlorination. The synthesis of the key intermediate, pyridine-3-sulfonyl chloride, can be achieved by treating pyridine-3-sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. chemicalbook.com This sulfonyl chloride can then be reacted with ammonia (B1221849) to yield pyridine-3-sulfonamide.
Subsequent chlorination of pyridine-3-sulfonamide at the 4- and 6-positions to yield the final product is a critical step. This transformation often requires potent chlorinating agents and carefully controlled conditions to achieve the desired regioselectivity.
A general method for the synthesis of sulfonamides involves the reaction between primary amines and aryl sulfonyl chlorides. ekb.eg For instance, the reaction of aniline (B41778) with benzenesulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as diethyl ether or dichloromethane (B109758) can produce N-phenylbenzenesulfonamide with high yields. ekb.eg While not directly synthesizing the title compound, this illustrates the fundamental reaction for forming the sulfonamide bond.
| Reactants | Reagents/Solvent | Product | Yield |
| Aniline, Benzenesulfonyl chloride | Triethylamine, Diethyl ether | N-phenylbenzenesulfonamide | 85% |
| Aniline, Benzenesulfonyl chloride | Triethylamine, Dichloromethane | N-phenylbenzenesulfonamide | 85% |
The introduction of chlorine and sulfonamide groups onto the pyridine ring is a key aspect of the synthesis. Halogenation of pyridines can be notoriously difficult due to the electron-deficient nature of the ring, often requiring harsh conditions. nih.govchemrxiv.org Classical electrophilic aromatic substitution for pyridine halogenation often suffers from low yields and poor regioselectivity. nih.gov
A widely used method for the synthesis of related compounds like 6-chloropyridine-3-sulfonamide (B41605) involves a sequential sulfonation-chlorination approach. This begins with the sulfonation of pyridine to pyridine-3-sulfonyl chloride, followed by amination to pyridine-3-sulfonamide. The subsequent chlorination is then carried out using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The efficiency of this chlorination step is highly dependent on temperature, with higher temperatures leading to faster conversion but also risking decomposition of the sulfonamide group.
An alternative strategy starts with a pre-halogenated pyridine, such as 6-chloropyridine. Sulfonation of this substrate can be directed to the 3-position, and the resulting sulfonic acid is then converted to the sulfonamide. This route can offer higher yields due to reduced steric hindrance at the 3-position.
Recent advancements have introduced novel methods for the 3-selective halogenation of pyridines via Zincke imine intermediates. nih.govchemrxiv.orgresearchgate.net This "one-pot" protocol involves a ring-opening, halogenation, and ring-closing sequence, allowing for halogenation under mild conditions. nih.govchemrxiv.org
| Starting Material | Reagent(s) | Key Intermediate | Final Product |
| Pyridine | 1. Chlorosulfonic acid 2. Ammonia | Pyridine-3-sulfonamide | 6-Chloropyridine-3-sulfonamide (after chlorination) |
| 6-Chloropyridine | 1. Oleum 2. Thionyl chloride 3. Ammonia | 6-Chloropyridine-3-sulfonic acid | 6-Chloropyridine-3-sulfonamide |
| Pyridine | 1. Dibenzylamine 2. N-halosuccinimide 3. NH₄OAc, EtOH | Zincke imine | 3-Halopyridine |
The synthesis of this compound often necessitates a multi-step approach to control the regiochemistry of the substitutions. A plausible synthetic sequence could begin with the synthesis of 4,6-dihydroxypyrimidine (B14393). google.comgoogle.com This intermediate can be prepared through the cyclization of diethyl malonate and formamide (B127407) in the presence of a base like sodium ethoxide. google.com
The dihydroxypyrimidine is then subjected to a chlorination reaction to introduce the two chlorine atoms. Reagents such as phosphorus oxychloride or phosgene (B1210022) are commonly employed for this transformation. google.comgoogle.com The resulting 4,6-dichloropyrimidine (B16783) can then undergo sulfonation at the 3-position, followed by amination to yield the final this compound.
The synthesis of related dichloropyrimidine structures has been described in patents. For instance, a method for producing 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine using phosgene and a pyridine catalyst has been reported. google.com Another patent describes a similar process using thionyl chloride for chlorination. google.com
| Precursor | Key Transformation | Intermediate |
| Diethyl malonate, Formamide | Cyclization | 4,6-Dihydroxypyrimidine |
| 4,6-Dihydroxypyrimidine | Chlorination (e.g., with POCl₃ or phosgene) | 4,6-Dichloropyrimidine |
Novel Approaches in this compound Synthesis
Recognizing the limitations of some traditional synthetic methods, researchers have focused on developing more sustainable and efficient approaches. These include the application of green chemistry principles and the use of catalytic methods to improve selectivity and yield.
Green chemistry aims to reduce the environmental impact of chemical processes by using less hazardous substances and minimizing waste. mdpi.comglobalresearchonline.net In the context of sulfonamide synthesis, this has led to the development of reactions in environmentally benign solvents like water. rsc.orgsci-hub.se
A facile and environmentally friendly method for synthesizing sulfonamides has been described that uses equimolar amounts of amino compounds and arylsulfonyl chlorides in water, with pH control, eliminating the need for organic bases. rsc.org The product can be isolated by simple filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org Another approach involves the use of zinc oxide nanoparticles as a reusable and environmentally friendly catalyst for the solvent-free synthesis of sulfonamides, achieving high yields. ekb.eg
The principles of green chemistry also encourage the use of safer reagents. For example, replacing toxic and reactive substances like thionyl chloride is a key goal. ekb.eg
| Reaction | Green Feature | Advantage |
| Sulfonamide synthesis in water | Use of water as a solvent, no organic base | Simple workup, high yield and purity |
| Sulfonamide synthesis with ZnO nanoparticles | Solvent-free, reusable catalyst | Environmentally friendly, high yield |
Catalysis plays a crucial role in modern organic synthesis, offering pathways to reactions with higher efficiency and selectivity. globalresearchonline.net In the synthesis of sulfonamides, various catalytic methods have been explored.
Palladium-catalyzed reactions have been developed for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions with significant functional group tolerance. acs.org Another approach utilizes a ruthenium complex as a catalyst for the synthesis of secondary sulfonamides from alcohols and amines. ekb.eg Copper-catalyzed N-arylation of sulfonamides using aryl boronic acids has also been reported to give quantitative yields. ekb.eg
For the synthesis of heteroaryl sulfonamides, a method using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) has been developed. mit.edu This reaction can proceed without a transition-metal catalyst and provides a route to sulfonyl chlorides that can be converted in situ to sulfonamides. mit.edu
Furthermore, magnetic nanoparticles have been designed as recoverable catalysts for the synthesis of triarylpyridines bearing sulfonamide moieties. nih.gov This method highlights the potential for developing highly efficient and recyclable catalytic systems for the synthesis of complex pyridine derivatives.
| Catalytic System | Reaction Type | Advantage |
| Palladium catalyst | Chlorosulfonylation of arylboronic acids | Mild conditions, functional group tolerance |
| Ruthenium complex | Synthesis of secondary sulfonamides | Efficient conversion of alcohols and amines |
| Copper catalyst | N-arylation of sulfonamides | Quantitative yields |
| Magnetic nanoparticles | Synthesis of triarylpyridines with sulfonamide moieties | High recoverability of the catalyst |
One-Pot and Multi-Component Reaction Strategies
The synthesis of complex molecules like this compound can be streamlined through one-pot and multi-component reaction (MCR) strategies, which offer advantages in terms of efficiency, reduced waste, and shorter reaction times. researchgate.net While specific literature on a one-pot synthesis exclusively for this compound is not abundant, general principles of sulfonamide and pyridine synthesis can be applied to devise such routes.
One-pot syntheses for sulfonamides often involve the in situ generation of a sulfonyl chloride from a thiol or disulfide, followed by immediate reaction with an amine. researchgate.netorganic-chemistry.org For instance, thiols can be oxidized with reagents like N-chlorosuccinimide (NCS) to form the corresponding sulfonyl chloride, which then reacts with an amine in the same reaction vessel to yield the sulfonamide. organic-chemistry.org This approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate. A plausible one-pot synthesis for this compound could, therefore, start from 3-amino-4,6-dichloropyridine and a suitable sulfur-containing precursor that can be converted to the sulfonylating agent in situ.
Multi-component reactions are powerful tools for the construction of highly substituted pyridine rings. nih.gov These reactions combine three or more starting materials in a single step to form a complex product. frontiersin.org The synthesis of substituted pyridines can be achieved through the condensation of ketones, aldehydes, and an ammonia source. nih.govnih.gov For the synthesis of a precursor to this compound, a multi-component strategy could be envisioned to construct the dichloropyridine core, which would then be subjected to sulfonamidation. Lewis acids are often crucial in these MCRs to catalyze the formation of the pyridine ring. nih.gov
A recently developed one-pot method for generating sulfonamides from aromatic carboxylic acids and amines offers another potential pathway. princeton.edu This strategy utilizes copper-catalyzed decarboxylative halosulfonylation. princeton.edu Applying this to the target molecule, 4,6-dichloropyridine-3-carboxylic acid could potentially be converted directly to this compound in a one-pot process.
Table 1: Comparison of Potential One-Pot and Multi-Component Strategies
| Strategy | Key Reactants | Reagents/Catalysts | Potential Advantages |
| One-Pot Sulfonamidation | 3-Thio-4,6-dichloropyridine, Ammonia source | Oxidizing agent (e.g., NCS) | Avoids isolation of sulfonyl chloride, potentially milder conditions. organic-chemistry.org |
| Multi-Component Pyridine Synthesis | Dichlorinated carbonyl compound, Aldehyde, Ammonia source | Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) | Rapid assembly of the substituted pyridine core. nih.gov |
| Decarboxylative Sulfonamidation | 4,6-Dichloropyridine-3-carboxylic acid, Amine | Copper catalyst | Utilizes readily available carboxylic acid precursors. princeton.edu |
Mechanism-Oriented Investigations of Synthetic Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This involves the study of reaction intermediates and the kinetic and thermodynamic driving forces of the formation reactions.
The formation of the sulfonamide group typically proceeds through a sulfonyl chloride intermediate. In the classical synthesis, this involves the reaction of a sulfonic acid with a chlorinating agent, or the direct chlorosulfonation of an aromatic ring. The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with ammonia or an amine. nih.gov
In more modern synthetic approaches, other intermediates are proposed. For instance, in the synthesis of sulfonamides from thiols, a sulfenic acid is an initial intermediate, which is then oxidized to a disulfide. Further oxidation leads to a thiosulfonate, which ultimately forms the sulfonyl chloride. researchgate.net
The formation of the pyridine ring in multi-component reactions also involves several key intermediates. For example, in the synthesis of triarylpyridines, the reaction is believed to proceed through an enolic form of a ketone, which then undergoes a series of condensation and cyclization reactions. nih.gov
In the context of activating primary sulfonamides for further reactions, pyrylium (B1242799) salts have been used to form a pyridinium (B92312) intermediate, which then facilitates the formation of a sulfonyl chloride. nih.gov This highlights the potential for activating the sulfonamide group itself for further transformations.
Preliminary mechanistic studies on the synthesis of primary sulfonamides from Grignard reagents and N-sulfinyl-O-(tert-butyl)hydroxylamine suggest the involvement of a sulfinamide intermediate, which rearranges to a sulfonimidate ester anion before forming the final sulfonamide. acs.org
Table 2: Key Intermediates in Sulfonamide and Pyridine Synthesis
| Reaction Type | Key Intermediate(s) | Precursors | Method of Detection/Inference |
| Classical Sulfonamidation | Sulfonyl chloride | Sulfonic acid, Aromatic compound | Isolation, Spectroscopic analysis (NMR, IR) |
| One-Pot from Thiols | Sulfenic acid, Disulfide, Thiosulfonate | Thiol | Mechanistic studies and trapping experiments. researchgate.net |
| Pyridine Synthesis (MCR) | Enol, Chalcone-type adducts | Ketone, Aldehyde | Mechanistic proposals based on related reactions. nih.gov |
| Sulfonamide Activation | Pyridinium-sulfonamide adduct | Primary sulfonamide, Pyrylium salt | Trapping experiments. nih.gov |
| From Grignard Reagents | Sulfinamide, Sulfonimidate ester anion | Grignard reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine | Mechanistic proposal based on product analysis. acs.org |
Kinetic and Thermodynamic Aspects of Formation Reactions
The formation of this compound is governed by both kinetic and thermodynamic factors. The synthesis of pyridine from pyrylium salts, for example, has been shown to be an exothermic and exergonic process, suggesting it is thermodynamically favorable at room temperature. unjani.ac.id The reaction proceeds through several steps, each with its own enthalpy and Gibbs free energy change. unjani.ac.id The solvent can influence the enthalpy of the reaction, but the change in entropy and Gibbs free energy may not be significantly affected by the polarity of the solvent. unjani.ac.id
Kinetic studies of sulfonyl chloride formation from disulfides and thiols using continuous flow technology have revealed complex reaction profiles, including sigmoidal behavior, which suggests an autocatalytic process or the involvement of multiple sequential and parallel reactions. rsc.org The ability to control reaction parameters in a continuous flow setup allows for a detailed investigation of the reaction kinetics and the identification of optimal conditions to maximize yield and minimize side reactions. rsc.org The reaction to form the sulfonyl chloride is often highly exothermic, and continuous flow processing offers better temperature control and improved safety. rsc.org
Table 3: Thermodynamic and Kinetic Parameters of Related Reactions
| Reaction | Parameter | Observation | Significance |
| Pyridine Synthesis from Pyrylium Salt | ΔH, ΔG | Negative (exothermic and exergonic) | Thermodynamically favorable at room temperature. unjani.ac.id |
| Sulfonamide Sublimation | ΔGsub | Correlates with melting point | Indicates the importance of intermolecular forces in the solid state. researchgate.net |
| Sulfonyl Chloride Formation (Flow) | Reaction Profile | Sigmoidal | Suggests complex kinetics with multiple steps. rsc.org |
| Sulfonyl Chloride Formation | Heat of Reaction | Highly exothermic | Requires careful temperature control for safety and selectivity. rsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 4,6 Dichloropyridine 3 Sulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4,6-Dichloropyridine-3-sulfonamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous structural confirmation.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the protons of the sulfonamide group. The pyridine (B92270) ring contains two protons, H-2 and H-5. Due to the deshielding effect of the electronegative nitrogen atom and the chlorine substituents, these aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm.
The proton at the C-2 position (H-2) is anticipated to appear as a singlet, being adjacent to the nitrogen atom and the sulfonamide group. The proton at the C-5 position (H-5) would also likely appear as a singlet due to the absence of adjacent protons for coupling. The chemical shift of H-2 would likely be further downfield than H-5, influenced by the adjacent nitrogen and the electron-withdrawing sulfonamide group. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically resonates in the range of δ 7.0 to 12.0 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet |
| H-5 | 7.5 - 8.0 | Singlet |
| -SO₂NH₂ | 7.0 - 12.0 | Broad Singlet |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the experimental conditions.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the five carbon atoms of the dichloropyridine ring. The chemical shifts of these carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the sulfonamide group.
The carbons attached to the chlorine atoms (C-4 and C-6) are expected to be significantly downfield due to the deshielding effect of the halogens. The carbon atom attached to the sulfonamide group (C-3) will also be deshielded. The remaining two carbon atoms (C-2 and C-5) will also appear in the aromatic region. Aromatic carbons in similar sulfonamide derivatives typically show signals in the region between 110 and 160 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 155 |
| C-3 | 130 - 140 |
| C-4 | 150 - 160 |
| C-5 | 120 - 130 |
| C-6 | 155 - 165 |
Note: These are predicted values based on the analysis of similar structures and may vary depending on the experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In the case of this compound, since the aromatic protons (H-2 and H-5) are not adjacent, no cross-peaks are expected between them, confirming their isolated nature on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, C-2 and C-5, by correlating their respective ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying the quaternary carbons (C-3, C-4, and C-6). For instance, correlations would be expected between H-2 and C-3 and C-4, and between H-5 and C-4, C-6, and C-3. The sulfonamide protons could also show correlations to C-3, which would further solidify the assignment of this carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the sulfonamide group and the dichloropyridine ring.
The sulfonamide group (-SO₂NH₂) gives rise to several characteristic absorption bands. The N-H stretching vibrations are expected to appear in the region of 3400-3200 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds are strong and typically found in the ranges of 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The S-N stretching vibration is usually observed in the 950-900 cm⁻¹ region. rsc.orgjst.go.jp
The dichloropyridine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 3: Predicted Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -NH₂ (sulfonamide) | N-H stretching | 3400 - 3200 |
| -SO₂- (sulfonamide) | Asymmetric S=O stretching | 1350 - 1300 |
| -SO₂- (sulfonamide) | Symmetric S=O stretching | 1170 - 1140 |
| S-N (sulfonamide) | S-N stretching | 950 - 900 |
| Aromatic C-H | C-H stretching | > 3000 |
| Pyridine Ring | C=C, C=N stretching | 1600 - 1400 |
| C-Cl | C-Cl stretching | 800 - 600 |
Note: These are predicted frequency ranges based on the analysis of similar structures and may vary depending on the experimental conditions.
Conformational Insights from Vibrational Modes
The rotational freedom around the C-S and S-N bonds of the sulfonamide group can lead to different conformers. The specific frequencies and shapes of the vibrational bands, particularly those of the sulfonamide group, can be sensitive to these conformational changes. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of this compound in the solid state or in solution. The presence of specific bands or shifts in their positions can indicate the preferred orientation of the sulfonamide group relative to the pyridine ring, which may be influenced by intramolecular hydrogen bonding or crystal packing effects.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to unequivocally confirm its molecular formula, C₅H₃Cl₂N₂O₂S.
The analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic cluster of peaks for any chlorine-containing fragment. For a molecule with two chlorine atoms, the expected pattern for the molecular ion [M]⁺ would consist of three main peaks:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms. By precisely measuring the m/z value of the most abundant isotopic peak ([M]⁺) to several decimal places, the elemental composition can be confirmed against the theoretical exact mass.
Interactive Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion Formula | Composition | Calculated Mass (Da) | Relative Abundance (%) |
| C₅H₃³⁵Cl₂N₂O₂S | (M)⁺ | 227.9323 | 100.0 |
| C₅H₃³⁵Cl³⁷ClN₂O₂S | (M+2)⁺ | 229.9293 | 64.9 |
| C₅H₃³⁷Cl₂N₂O₂S | (M+4)⁺ | 231.9264 | 10.5 |
This table represents a theoretical calculation of the expected isotopic pattern and is not derived from experimental data for this compound.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Determination of Solid-State Molecular Geometry
Analysis of a suitable single crystal of this compound would yield the exact spatial coordinates of each atom. From this data, a detailed molecular structure can be constructed.
Key structural features expected for this compound include:
A planar pyridine ring, slightly distorted due to its substituents.
A sulfonamide group (-SO₂NH₂) with a tetrahedral geometry around the sulfur atom.
Specific bond lengths and angles that are influenced by the electron-withdrawing nature of the chlorine atoms and the sulfonamide group.
Studies on similar structures, such as sulfonamides and chloropyridines, confirm that these techniques provide precise measurements of molecular dimensions. nih.govbiointerfaceresearch.com
Interactive Table: Expected Bond Parameters for this compound
| Bond | Expected Bond Type | Expected Hybridization | Notes |
| C-Cl | Single | sp²-p | Standard carbon-chlorine bond on an aromatic ring. |
| C-S | Single | sp²-sp³ | Bond connecting the pyridine ring to the sulfur atom. |
| S=O | Double | sp³-p | Double bonds within the sulfonyl group. |
| S-N | Single | sp³-sp³ | Single bond between sulfur and the amide nitrogen. |
| N-H | Single | sp³-s | Bonds in the primary sulfonamide group. |
| C-N (ring) | Aromatic | sp²-sp² | Bonds within the pyridine ring. |
This table is illustrative, showing the types of parameters that would be determined from a single-crystal X-ray diffraction experiment.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing is dictated by non-covalent intermolecular interactions, which are crucial for the stability of the crystal lattice. For this compound, several key interactions would be anticipated.
Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the sulfonyl oxygens). It is highly probable that strong intermolecular hydrogen bonds of the N-H···O type would be a dominant feature in the crystal packing, often forming chains or dimeric motifs that link molecules together. nist.gov This is a characteristic interaction observed in the crystal structures of many sulfonamides. nist.govsigmaaldrich.com
Halogen Bonding: Although weaker, interactions involving the chlorine atoms, such as Cl···O or Cl···N contacts, might also play a role in directing the crystal packing.
The analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts from crystal structure data. nih.gov
Computational and Theoretical Chemistry Studies of 4,6 Dichloropyridine 3 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing a deep understanding of a molecule's behavior at the electronic level.
Conformational Analysis and Potential Energy Surfaces
The sulfonamide group and its orientation relative to the pyridine (B92270) ring can lead to different conformers (spatial arrangements) of the molecule. Conformational analysis involves calculating the energy of these different arrangements to identify the most stable conformer and the energy barriers between them. This is often visualized using a Potential Energy Surface (PES). For similar molecules, this analysis has been used to understand how molecular shape influences properties and biological activity. However, no specific conformational analysis or PES has been published for 4,6-Dichloropyridine-3-sulfonamide.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can predict various spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. This typically includes:
Infrared (IR) Spectroscopy: Predicting the vibrational frequencies corresponding to different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting the chemical shifts of ¹H and ¹³C atoms.
While these predictions are a standard output of computational studies on organic molecules, no such theoretical spectra have been reported for this compound.
Theoretical Studies of Reactivity Descriptors (e.g., Fukui Functions)
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include concepts like chemical hardness, softness, and Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Such studies are instrumental in understanding the chemical behavior of a compound. Despite their utility, these reactivity descriptors have not been calculated or reported for this compound.
Computational Modeling of Reaction Pathways and Transition States
Detailed computational studies focusing specifically on the reaction pathways and transition states involved in the synthesis or reactions of this compound are not extensively available in the reviewed scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, its application to this specific compound's reaction dynamics has not been a prominent subject of published research.
In the broader context of sulfonamide chemistry, computational methods are frequently employed to investigate molecular structures, electronic properties, and potential biological activities of various derivatives. nih.govresearchgate.net These studies often utilize DFT with basis sets such as B3LYP/6-311G+(d,p) to optimize molecular geometries and predict spectroscopic data (FT-IR, UV-Vis, and NMR), which are then compared with experimental results to confirm the synthesis of the target compounds. nih.gov Such computational analyses are valuable for understanding the stability and reactivity of sulfonamide-based molecules. nih.govbohrium.com
Furthermore, computational studies on sulfonamides have explored their non-linear optical (NLO) properties and have been used for in silico pharmacokinetic predictions (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govresearchgate.net Molecular docking simulations, another computational technique, are commonly used to investigate the binding interactions of sulfonamide derivatives with biological targets like enzymes, which is crucial for drug design and development. mdpi.combiointerfaceresearch.com
While the synthesis of sulfonamides, in general, involves well-established chemical reactions, the computational modeling of the intricate pathways and the characterization of the high-energy transition states for the specific synthesis of this compound would require dedicated theoretical investigations. Such studies would typically involve mapping the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products, and calculating the associated energy barriers. This level of detailed computational analysis for this compound is not currently reported in the accessible literature.
Therefore, a detailed discussion, including data tables on the computational modeling of reaction pathways and transition states for this compound, cannot be provided at this time due to a lack of specific research in this area.
Chemical Reactivity and Derivatization of 4,6 Dichloropyridine 3 Sulfonamide
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine ring, further enhanced by the presence of two chlorine atoms and a sulfonamide group, makes 4,6-dichloropyridine-3-sulfonamide susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms at the C4 and C6 positions of the pyridine ring are the primary sites for nucleophilic attack. The regioselectivity of this substitution is a critical aspect of its chemistry. While specific studies on this compound are not extensively detailed in the provided search results, general principles of SNAr on dichloropyridines can be applied. In many instances of 2,4-dichloropyridines, substitution preferentially occurs at the C4 position. nih.gov This preference is often attributed to the greater activation by the ring nitrogen at this position compared to the C2 position. For 4,6-dichloro derivatives, the relative reactivity of the C4 and C6 positions would be influenced by the electronic effects of the sulfonamide group at C3.
For instance, in the related 2,4-dichloroquinazoline (B46505) system, nucleophilic substitution consistently occurs at the C4 position under various reaction conditions with a range of amine nucleophiles. nih.gov This high regioselectivity highlights the strong directing effect of the ring nitrogens in heterocyclic systems. nih.gov In the case of this compound, the chlorine at the 4-position is generally more reactive towards nucleophiles. This is exemplified in the synthesis of various derivatives where the C4-chloro is selectively replaced by amines, thiols, or other nucleophiles.
The sulfonamide group can also exert a directing effect on incoming nucleophiles. Its position at C3 would electronically influence the adjacent C4 and C2 positions. In the context of SNAr, the electron-withdrawing nature of the sulfonamide group would further activate the C4 position for substitution. Furthermore, the sulfonamide group itself can participate in reactions, as will be discussed in a later section, and its presence is crucial for the biological activity observed in many sulfonamide-containing compounds. nih.gov
Transformations Involving the Sulfonamide Moiety
The sulfonamide functional group is not merely a passive spectator in the chemical transformations of this compound. It can undergo a variety of reactions, allowing for further diversification of the molecular scaffold.
The nitrogen atom of the primary sulfonamide is nucleophilic and can be readily alkylated or acylated. acs.orgorganic-chemistry.org These reactions provide a straightforward method for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.
N-Alkylation: This can be achieved using various alkylating agents under basic conditions. For example, the reaction with alkyl halides in the presence of a base leads to the corresponding N-alkylsulfonamides. researchgate.net
N-Acylation: Acylation of the sulfonamide nitrogen can be accomplished using acyl chlorides or anhydrides. orientjchem.org N-acylsulfonamides are an important class of compounds with diverse biological activities. researchgate.net The use of N-acylbenzotriazoles in the presence of sodium hydride has been reported as an effective method for the N-acylation of sulfonamides, yielding N-acylsulfonamides in high yields. researchgate.net
These derivatizations are valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
The sulfonamide group can be chemically transformed into other sulfur-containing functionalities, expanding the synthetic utility of the parent molecule. While often considered a stable functional group, methods have been developed for its conversion. nih.gov
Recent advancements have shown that primary sulfonamides can be converted to other functional groups under mild conditions. chemistryviews.org One such protocol involves the reaction of primary sulfonamides with aldehydes to form N-sulfonylimines, which then eliminate a sulfinate salt. chemistryviews.org This sulfinate intermediate can be further converted into other sulfur-containing groups. chemistryviews.org Another approach involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can then be used to access other functional groups. nih.gov The interconversion of sulfur-containing functional groups can also be achieved under mechanochemical conditions. bsb-muenchen.de
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at Halogen Positions
The chlorine atoms on the pyridine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. nih.govsemanticscholar.org In the context of this compound, this reaction can be employed to introduce aryl or alkyl groups at the C4 and/or C6 positions.
The regioselectivity of the cross-coupling can often be controlled by the choice of ligand and reaction conditions. For instance, in 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote selective cross-coupling at the C4 position. nih.gov This highlights the potential for selective functionalization of this compound.
The scope of palladium-catalyzed cross-coupling reactions is broad and includes other named reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgnih.gov These methodologies allow for the introduction of a wide variety of functional groups, making this compound a versatile building block in organic synthesis. The development of water-based micellar catalysis for palladium-coupling reactions represents a more sustainable approach to these transformations. youtube.com
| Reaction Type | Reagents and Conditions | Product Type |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, thiol), Base | Substituted Pyridine |
| N-Alkylation | Alkyl halide, Base | N-Alkylsulfonamide |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylsulfonamide |
| Suzuki-Miyaura Coupling | Organoboron reagent, Palladium catalyst, Base | Aryl- or Alkyl-substituted Pyridine |
Functional Group Interconversions and Modifications
The reactivity of this compound is dominated by the chemistry of its three key functional groups: the chlorine atoms at positions 4 and 6, and the sulfonamide moiety at position 3. Each of these sites can be selectively modified through various interconversion reactions.
The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This is a primary pathway for derivatization, allowing the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyridine ring nitrogen and the sulfonamide group activates the chloro-substituted carbons towards nucleophilic attack.
The sulfonamide group (-SO₂NH₂) is also a site for chemical modification. The acidic protons on the nitrogen atom can be removed by a base, allowing for N-alkylation or N-arylation to form secondary or tertiary sulfonamides. mdpi.comijarsct.co.in This functional group can also be subjected to more drastic transformations, such as reductive cleavage, although this is less common.
Below is a table summarizing potential functional group interconversions for this compound, based on established chemical principles for similar heterocyclic compounds. vanderbilt.edu
| Functional Group | Reagent/Condition | Product Functional Group | Reaction Type |
| C4/C6-Chloride | Amines (R-NH₂) | C4/C6-Amino | Nucleophilic Aromatic Substitution (SNAr) |
| C4/C6-Chloride | Alkoxides (R-O⁻) | C4/C6-Ether | Nucleophilic Aromatic Substitution (SNAr) |
| C4/C6-Chloride | Thiolates (R-S⁻) | C4/C6-Thioether | Nucleophilic Aromatic Substitution (SNAr) |
| C4/C6-Chloride | Sodium Azide (NaN₃) | C4/C6-Azide | Nucleophilic Aromatic Substitution (SNAr) |
| C4/C6-Chloride | Boronic Acids (R-B(OH)₂), Pd Catalyst | C4/C6-Aryl/Alkyl | Suzuki Coupling |
| Sulfonamide (N-H) | Alkyl Halide, Base | N-Alkyl Sulfonamide | N-Alkylation |
| Sulfonamide (N-H) | Acyl Chloride, Base | N-Acyl Sulfonamide | N-Acylation |
These transformations enable the synthesis of a diverse library of compounds starting from the dichloropyridine sulfonamide core, paving the way for various applications in chemical research.
Role As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor for the Synthesis of Complex Heterocyclic Systems
The 4,6-Dichloropyridine-3-sulfonamide scaffold is a foundational starting point for creating intricate heterocyclic systems. The chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities and the formation of new rings.
Key Reactions and Findings:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the sulfonamide group and the pyridine nitrogen enhances the reactivity of the chlorine-bearing carbons towards nucleophiles. This allows for the displacement of one or both chlorine atoms by amines, alcohols, or thiols, leading to the formation of fused or substituted heterocyclic structures.
Formation of Fused Ring Systems: This intermediate can be used to construct bicyclic and polycyclic heterocyclic systems. For instance, reaction with a dinucleophile can lead to the formation of a new ring fused to the pyridine core. While specific examples for the 4,6-dichloro isomer are not extensively documented, the general reactivity of dichloropyridines in such cyclization reactions is a well-established synthetic strategy. researchgate.net
Source of Nitrogen for Heterocycles: The sulfonamide group itself can participate in cyclization reactions, serving as a nitrogen source for building nitrogen-containing heterocycles. mdpi.com
The versatility of this compound as a precursor is highlighted in the table below, which outlines potential transformations based on the general reactivity of related structures.
| Reagent Type | Potential Product Class | Synthetic Utility |
| Diamines | Fused Diazine Derivatives | Core scaffolds for biologically active molecules |
| Amino-alcohols | Fused Oxazine Derivatives | Building blocks for medicinal chemistry |
| Hydrazines | Pyrazolopyridines | Precursors for kinase inhibitors |
Application in Multi-Step Organic Synthesis for Novel Molecular Architectures
In multi-step synthesis, protecting groups and sequential reactions are key to building complex molecules. The this compound scaffold offers multiple reaction sites that can be addressed in a controlled manner.
Strategic Applications:
Sequential Functionalization: The two chlorine atoms may exhibit different reactivities, allowing for selective, stepwise substitution. This enables the introduction of different functional groups at the 4- and 6-positions, creating asymmetrically substituted pyridines.
Protecting Group Chemistry: The sulfonamide's NH group can be protected, allowing reactions to be directed at the chloro-substituents without interference. The protecting group can be removed later in the synthetic sequence.
Modular Synthesis: This intermediate serves as a modular building block where the pyridine core is the central scaffold, and the chloro and sulfonamide positions are points for diversification. This modularity is crucial in synthesizing analogues of a target molecule for structure-activity relationship (SAR) studies. nih.gov
Research on related sulfonamides demonstrates their role in multi-step syntheses to produce complex final products. For example, the synthesis of sulfanilamide, a foundational sulfa drug, involves several distinct steps where functional groups are added sequentially to a core ring structure. nih.gov
Design and Construction of Compound Libraries Utilizing the Pyridine-Sulfonamide Core
The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds. The pyridine-sulfonamide motif is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities. nih.govekb.eg
Library Synthesis Strategy:
Combinatorial Chemistry: this compound is an ideal starting point for combinatorial library synthesis. By reacting the core scaffold with a diverse set of building blocks, a large library of related compounds can be generated efficiently.
"Libraries from Libraries" Approach: A library of compounds can be created from the initial scaffold, and then each of these new compounds can serve as a starting point for a subsequent library, rapidly expanding the chemical space explored. nih.gov
Scaffold Decoration: The synthesis can be designed to introduce diversity at three key points: the 4-position, the 6-position (by substituting the chlorines), and the sulfonamide nitrogen (via N-alkylation or N-arylation).
The table below illustrates a hypothetical library design based on this scaffold.
| Diversity Point | Example Building Blocks | Resulting Functionality |
| Position 4 (Cl replacement) | Anilines, Phenols | Arylamino-, Aryloxy- groups |
| Position 6 (Cl replacement) | Alkylamines, Mercaptans | Alkylamino-, Alkylthio- groups |
| Sulfonamide (N-substitution) | Alkyl halides, Arylboronic acids | Secondary or Tertiary Sulfonamides |
Exploration of Scaffold Diversification via Derivatization
Scaffold diversification involves modifying a core structure to create a range of analogues, which is essential for optimizing the properties of a lead compound in drug development. researchgate.net The reactivity of this compound provides multiple avenues for such derivatization.
Methods for Diversification:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to replace the chlorine atoms with a wide variety of carbon-based groups (alkyl, aryl, vinyl) or different amino groups. This dramatically increases the structural diversity of the resulting products.
Sulfonamide Modification: The sulfonamide group itself can be derivatized. ijarsct.co.in The most common method involves the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govresearchgate.net In the case of this compound, the primary sulfonamide can be further functionalized at the nitrogen atom.
C-H Functionalization: Advanced synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool for late-stage diversification of complex molecules, including those with sulfonamide pharmacophores. researchgate.net
Advanced Analytical Methodologies in Research and Purity Assessment
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 4,6-Dichloropyridine-3-sulfonamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution, sensitivity, and precision.
Development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products. Key considerations include the choice of stationary phase, mobile phase composition, and detector wavelength. A typical method utilizes a C18 column, which provides excellent retention for moderately polar compounds like this compound. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to ensure the separation of all components. google.com UV detection is commonly employed, with the wavelength selected based on the compound's UV absorbance maximum to ensure high sensitivity. mdpi.com
Method validation is performed according to established guidelines to demonstrate its suitability for the intended purpose. wu.ac.th This process verifies linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govimeko.info For instance, linearity is established by analyzing a series of standard solutions across a range of concentrations, with a correlation coefficient (r²) greater than 0.99 being the typical acceptance criterion. wu.ac.th Accuracy is often assessed through recovery studies in spiked samples, while precision is determined by repeatability and intermediate precision measurements. mdpi.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition / Specification | Source |
| Chromatographic System | HPLC with UV or Diode Array Detector (DAD) | imeko.info |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | wu.ac.th |
| Mobile Phase | Acetonitrile and 0.02 M Phosphate Buffer (pH 3) | mdpi.com |
| Elution Mode | Gradient | google.com |
| Flow Rate | 1.0 mL/min | wu.ac.th |
| Column Temperature | 25 °C | wu.ac.th |
| Detection Wavelength | 265 nm | wu.ac.th |
| Injection Volume | 10 µL | |
| Linearity Range | 0.1 - 100 µg/mL (r² > 0.999) | wu.ac.th |
| LOD | ~0.03 µg/mL | nih.gov |
| LOQ | ~0.1 µg/mL | nih.gov |
| Accuracy (Recovery) | 98.0% - 102.0% | mdpi.com |
| Precision (RSD) | < 2% | mdpi.com |
This table presents a hypothetical but representative set of parameters synthesized from established methods for related sulfonamide compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. nih.gov Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile parent compound into a thermally stable and volatile derivative suitable for GC analysis.
A common derivatization strategy for compounds containing active hydrogens, such as sulfonamides, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on the sulfonamide group with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process reduces the compound's polarity and increases its volatility, facilitating its passage through the GC column.
The derivatized sample is then injected into the GC-MS system. The GC column, often a non-polar or medium-polarity capillary column (e.g., DB-5ms), separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net This technique is particularly useful for identifying volatile impurities or by-products from the synthesis process that may not be easily detected by HPLC.
Table 2: Typical GC-MS Parameters for Analysis of a Derivatized Sulfonamide
| Parameter | Condition / Specification | Source |
| Derivatization Reagent | BSTFA with 1% TMCS | researchgate.net |
| GC System | Gas Chromatograph with Mass Spectrometer | nih.gov |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | researchgate.net |
| Carrier Gas | Helium, constant flow 1.0 mL/min | nih.gov |
| Inlet Temperature | 280 °C | nih.gov |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | researchgate.net |
| MS Transfer Line Temp | 290 °C | nih.gov |
| Ion Source Temperature | 230 °C | nih.gov |
| Ionization Mode | Electron Impact (EI), 70 eV | nih.gov |
| Scan Mode | Full Scan (m/z 50-550) | researchgate.net |
This table represents a plausible set of parameters for analyzing a derivatized form of the target compound, based on general GC-MS methodologies.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) within a sample. It provides a direct measure of the compound's elemental composition, which is then compared against the theoretical values calculated from its molecular formula, C₅H₄Cl₂N₂O₂S. bldpharm.com
This analysis is crucial for confirming the identity of a newly synthesized batch of this compound and serves as a primary indicator of its absolute purity. The procedure involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by various detection methods. The results are presented as a percentage of the total mass. For a pure sample, the experimentally determined percentages should closely match the theoretical values, typically within a narrow margin of ±0.4%. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Table 3: Elemental Composition of this compound (C₅H₄Cl₂N₂O₂S)
| Element | Theoretical Mass % | Expected Experimental Range |
| Carbon (C) | 24.91% | 24.71% - 25.11% |
| Hydrogen (H) | 1.67% | 1.47% - 1.87% |
| Chlorine (Cl) | 29.41% | 29.21% - 29.61% |
| Nitrogen (N) | 11.62% | 11.42% - 11.82% |
| Oxygen (O) | 13.27% | N/A (Typically by difference) |
| Sulfur (S) | 13.30% | 13.10% - 13.50% |
| Molecular Weight | 241.09 g/mol |
The expected experimental range is based on a typical analytical tolerance of ±0.4% for C, H, N, S analysis and ±0.2% for Cl.
Thermal Analysis Techniques in Material Characterization
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as they change with temperature. nih.gov These methods are valuable for characterizing the thermal stability, melting point, purity, and polymorphism of this compound. americanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com For a pure, crystalline substance like this compound, DSC analysis will show a sharp endothermic peak corresponding to its melting point. The temperature at which this peak occurs is a key physical property for identification, while the shape of the peak can provide information about purity. Impurities tend to broaden the melting peak and lower the melting point. The area under the melting peak corresponds to the heat of fusion, another important thermodynamic parameter. sciencepublishinggroup.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. americanpharmaceuticalreview.com TGA is used to determine the thermal stability and decomposition profile of the compound. The resulting curve plots mass loss against temperature. A stable compound will show a flat TGA curve until the onset of decomposition, which is indicated by a sharp drop in mass. The temperatures at which mass loss occurs and the percentage of mass lost during each step can provide insights into the compound's decomposition mechanism. mdpi.com
Table 4: Representative Thermal Analysis Data for this compound
| Analysis Technique | Parameter | Observation | Source |
| DSC | Melting Point (Onset) | Sharp endothermic peak indicating melting | sciencepublishinggroup.com |
| Heat of Fusion (ΔHfus) | Energy absorbed during melting | sciencepublishinggroup.com | |
| Purity Assessment | Peak shape analysis (broadening indicates impurities) | nih.gov | |
| TGA | Onset of Decomposition | Temperature at which significant mass loss begins | americanpharmaceuticalreview.com |
| Decomposition Steps | Single or multiple stages of mass loss | mdpi.com | |
| Residual Mass | Percentage of mass remaining at high temperature | americanpharmaceuticalreview.com |
This table outlines the typical information obtained from DSC and TGA analysis of a pure organic compound.
Future Research Directions and Unexplored Chemical Space
Challenges and Opportunities in 4,6-Dichloropyridine-3-sulfonamide Chemistry
The chemistry of this compound is poised with both predictable challenges and significant opportunities, primarily stemming from its distinct electronic and steric properties.
Challenges: The inherent electron-deficient nature of the pyridine (B92270) ring, further amplified by the electron-withdrawing effects of two chlorine atoms and a sulfonamide group, presents a considerable challenge for certain functionalization reactions. researchgate.net Specifically, electrophilic aromatic substitution is expected to be difficult. The regioselective functionalization of the pyridine ring is another hurdle. Differentiating the electronically similar C-2 and C-5 positions for substitution would require sophisticated catalytic systems or carefully designed reaction sequences. researchgate.net
Opportunities: The presence of multiple reactive sites—the two chlorine atoms, the sulfonamide group (-SO₂NH₂), and the ring nitrogen—offers a wealth of opportunities for diversification. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halogenated pyridines. smolecule.com This allows for the introduction of a wide array of functional groups. The sulfonamide moiety itself can be N-functionalized, and its directing group potential could be exploited in C-H activation strategies. nih.gov The unique substitution pattern may lead to novel molecular architectures with potential applications in medicinal chemistry and material science.
Development of Sustainable Synthetic Strategies
Currently, dedicated sustainable synthetic strategies for this compound are not well-documented in publicly available literature. However, general principles of green chemistry can be applied to its prospective synthesis.
Future research should focus on moving away from traditional, often harsh, synthetic methods. For instance, the synthesis of related pyridine sulfonamides often involves chlorosulfonic acid and phosphorus oxychloride, which are hazardous reagents. The development of greener alternatives is a key research direction.
Potential Sustainable Approaches:
Catalytic Sulfonylation: Exploring transition-metal-catalyzed C-H sulfonylation of a pre-functionalized 4,6-dichloropyridine precursor would be a more atom-economical approach.
Flow Chemistry: Continuous flow reactors could offer safer and more efficient synthesis by allowing for precise control over reaction parameters for potentially exothermic chlorination or sulfonylation steps.
Aqueous Media Synthesis: Developing synthetic routes in water would significantly reduce the reliance on volatile organic compounds (VOCs). nih.gov Research into the synthesis of other sulfonamides in aqueous media has shown promise. nih.gov
A comparative table of potential synthetic routes is presented below, highlighting the shift towards more sustainable methods.
| Synthetic Route | Precursors | Reagents | Potential Advantages | Potential Disadvantages |
| Traditional | Pyridine-3-sulfonic acid | POCl₃, NH₃ | Established methodology | Use of hazardous reagents, waste generation |
| Catalytic C-H Functionalization | 4,6-Dichloropyridine | Sulfonylating agent, catalyst | High atom economy, reduced steps | Catalyst development required, potential regioselectivity issues |
| Flow Synthesis | 4,6-Dichloropyridine | Sulfonyl chloride, ammonia (B1221849) | Enhanced safety and control, scalability | Requires specialized equipment |
| Aqueous Synthesis | Water-soluble precursors | "Green" sulfonating agents | Environmentally benign | Substrate solubility may be a challenge |
Exploration of Novel Reaction Pathways and Reagents
The exploration of novel reactions for this compound is a fertile ground for discovery. The interplay between the different functional groups on the pyridine ring could lead to unique reactivity.
Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are prime targets for SNAr reactions. A systematic study using a variety of nucleophiles (O, N, S-based) would be valuable. Investigating the relative reactivity of the C-4 versus the C-6 position would provide fundamental insights into the electronic effects of the sulfonamide group.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, could be employed to form C-C, C-N, and C-O bonds at the chlorinated positions. This would enable the synthesis of a diverse library of derivatives.
Sulfonamide Functionalization: The sulfonamide group itself is a handle for further modification. While the N-H bonds can be substituted, recent advances have shown that the sulfonamide moiety can be a platform for more complex transformations, including its use as a directing group for C-H functionalization or even as a leaving group. nih.govnih.gov
Photocatalysis: The use of visible-light photocatalysis for the functionalization of sulfonamides and pyridines is a rapidly growing field. researchgate.net Applying these methods to this compound could unlock novel reaction pathways under mild conditions.
Investigation of Supramolecular Chemistry and Co-crystallization Potential
The molecular structure of this compound is rich in functionalities that can participate in non-covalent interactions, making it an excellent candidate for supramolecular chemistry studies.
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). This can lead to the formation of predictable supramolecular synthons, such as dimers or catemeric chains. smolecule.com
Halogen Bonding: The chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. acs.orgacs.org The interplay between hydrogen and halogen bonding could be used to engineer complex crystal structures with desired properties. nih.govnih.gov
Co-crystallization: A systematic screening for co-crystals of this compound with other molecules (co-formers) could lead to the discovery of new solid forms with modified physicochemical properties, such as solubility and stability. The pyridine nitrogen provides an additional site for hydrogen or halogen bonding.
| Interaction Type | Donor Site | Acceptor Site | Potential Supramolecular Assembly |
| Hydrogen Bond | Sulfonamide N-H | Sulfonamide S=O, Pyridine N | Dimers, chains, sheets |
| Halogen Bond | C4-Cl, C6-Cl | Pyridine N, Sulfonamide O, other Lewis bases | Chains, networks |
| π-π Stacking | Pyridine ring | Pyridine ring | Stacked columnar structures |
Application in Non-Biological Material Science and Polymer Chemistry
While many pyridine and sulfonamide derivatives find applications in medicine, the potential of this compound in material science remains entirely unexplored.
Polymer Chemistry: The difunctional nature of the molecule (two reactive chlorine atoms) makes it a potential monomer for step-growth polymerization. Reaction with a di-nucleophile could lead to the synthesis of novel polymers incorporating the pyridine sulfonamide moiety in the main chain. The properties of such polymers, including thermal stability, solubility, and optoelectronic characteristics, would be of fundamental interest. researchgate.netmdpi.com The pyridine unit is known to enhance the properties of polymers. mdpi.com
Organic Electronics: The electron-deficient nature of the this compound core suggests it could be a useful building block for n-type organic electronic materials. Functionalization via cross-coupling reactions could be used to tune its electronic properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Coordination Polymers and MOFs: The pyridine nitrogen and sulfonamide oxygen atoms are potential coordination sites for metal ions. This could allow for the construction of coordination polymers or metal-organic frameworks (MOFs). dntb.gov.ua The properties of these materials would be dictated by the choice of metal and the geometry of the coordination.
Q & A
Q. What are the optimal synthetic routes for 4,6-dichloropyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer :
The synthesis typically involves sulfonylation of 4,6-dichloropyridine-3-amine using sulfonyl chlorides under basic conditions. Key factors include solvent choice (e.g., dimethylformamide or N-methylpyrrolidone) and temperature control. For example, elevated temperatures (80–100°C) in N-methylpyrrolidone improve reaction rates due to its high polarity and thermal stability . Base selection (e.g., triethylamine vs. pyridine) also impacts side reactions, with pyridine reducing unwanted hydrolysis of sulfonyl chloride intermediates . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- NMR : The sulfonamide proton (NH) typically appears as a broad singlet at δ 7–8 ppm in DMSO-d6. Chlorine substituents on the pyridine ring deshield adjacent protons, leading to distinct splitting patterns (e.g., doublets for H-2 and H-5) .
- IR : Strong absorption bands at ~1350 cm<sup>−1</sup> (asymmetric S=O stretch) and ~1150 cm<sup>−1</sup> (symmetric S=O stretch) confirm sulfonamide functionality .
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can distinguish molecular ion peaks ([M+H]<sup>+</sup>) from fragmentation products, particularly in chlorinated derivatives .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyridine ring toward nucleophilic attack at position 3. However, steric hindrance from the sulfonamide group can reduce reactivity. Computational studies (DFT calculations) predict higher activation energy for substitutions at position 3 compared to unsubstituted pyridines . Experimental validation involves kinetic studies using varying nucleophiles (e.g., amines, thiols) under controlled conditions. For example, reactions with primary amines (e.g., methylamine) proceed faster in polar aprotic solvents (e.g., DMF) due to stabilized transition states .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
Discrepancies in enzyme inhibition data (e.g., carbonic anhydrase vs. tyrosine kinase) often arise from assay conditions. To address this:- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations.
- Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Validate via Orthogonal Methods : Compare inhibition trends across fluorescence-based assays and isothermal titration calorimetry (ITC) .
Q. How can computational modeling guide the design of this compound analogs with enhanced binding affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., sulfonamide-binding enzymes). Focus on hydrogen bonding between the sulfonamide NH and conserved active-site residues (e.g., Thr199 in carbonic anhydrase) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like ClogP, polar surface area, and Hammett constants to correlate substituent effects with activity .
Experimental Design & Data Analysis
Q. How to design a kinetic study to evaluate the hydrolysis stability of this compound under physiological conditions?
- Methodological Answer :
- Conditions : Prepare phosphate-buffered saline (PBS, pH 7.4) at 37°C.
- Sampling : Collect aliquots at timed intervals (0, 1, 3, 6, 12, 24h) and quench reactions with cold acetonitrile.
- Analysis : Quantify degradation products via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) and monitor parent compound depletion. Use pseudo-first-order kinetics to calculate half-life (t1/2) .
Q. What statistical approaches are appropriate for analyzing variability in synthetic yields across multiple batches?
- Methodological Answer :
- ANOVA : Compare batch means to identify significant outliers caused by inconsistent reaction parameters (e.g., temperature fluctuations).
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent volume, stirring rate) and model interactions using software like Minitab .
Structural and Mechanistic Insights
Q. How does the sulfonamide group influence the electronic properties of the pyridine ring in this compound?
- Methodological Answer :
The sulfonamide group acts as a strong electron-withdrawing substituent, further deactivating the pyridine ring. Cyclic voltammetry reveals a positive shift in reduction potentials compared to non-sulfonamide analogs, confirming enhanced electron deficiency. UV-Vis spectroscopy shows a bathochromic shift in λmax due to extended conjugation between the sulfonamide and pyridine π-system .
Q. What mechanistic pathways explain the formation of byproducts during sulfonylation of 4,6-dichloropyridine-3-amine?
- Methodological Answer :
Common byproducts include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
